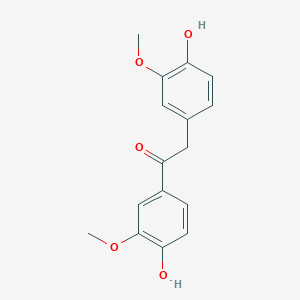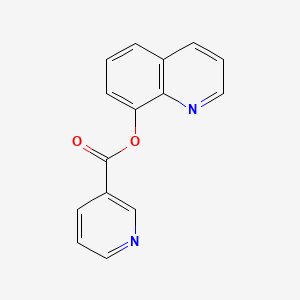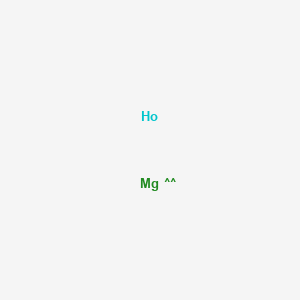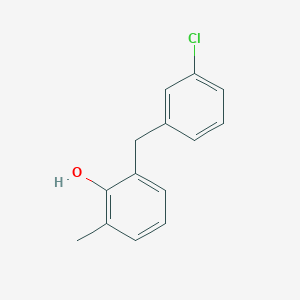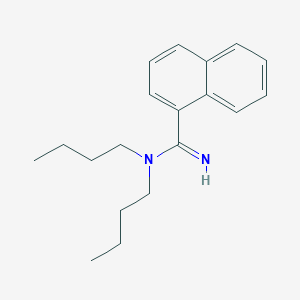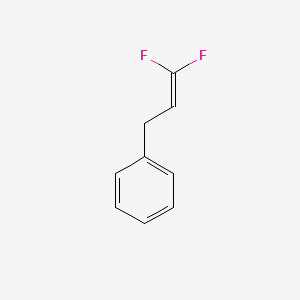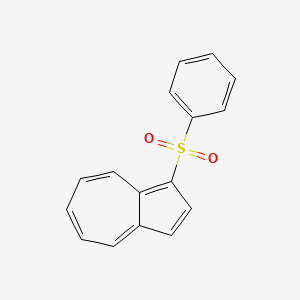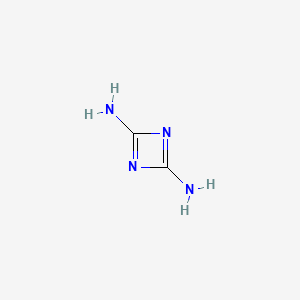
1,3-Diazete-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazete-2,4-diamine is a heterocyclic compound with the molecular formula C₂H₄N₄ It is characterized by a four-membered ring containing two nitrogen atoms at positions 1 and 3, and two amine groups at positions 2 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diazete-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen chloride under controlled conditions. The reaction typically proceeds as follows:
Reaction of Hydrazine with Cyanogen Chloride: Hydrazine (N₂H₄) is reacted with cyanogen chloride (ClCN) in an aqueous medium. The reaction is carried out at low temperatures to prevent decomposition of the intermediate products.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the four-membered diazete ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazete-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amine groups in this compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding oxides of this compound
Reduction: Amine derivatives
Substitution: Substituted diazete derivatives
Applications De Recherche Scientifique
1,3-Diazete-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diazete-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with biological molecules is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diazete Derivatives: These compounds have a similar ring structure but differ in the position of nitrogen atoms. They exhibit different reactivity and biological activities.
1,3,5-Triazine Derivatives: These compounds contain a six-membered ring with three nitrogen atoms. They are known for their diverse applications in chemistry and medicine.
Uniqueness of 1,3-Diazete-2,4-diamine
This compound is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5426-34-6 |
|---|---|
Formule moléculaire |
C2H4N4 |
Poids moléculaire |
84.08 g/mol |
Nom IUPAC |
1,3-diazete-2,4-diamine |
InChI |
InChI=1S/C2H4N4/c3-1-5-2(4)6-1/h(H4,3,4,5,6) |
Clé InChI |
QXDYNPCYLIQHSU-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




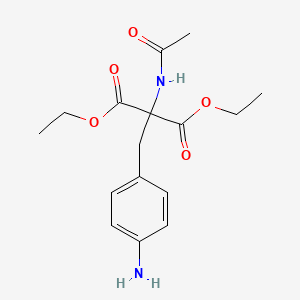

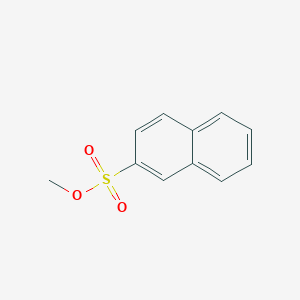
![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
